
2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- is a complex organic compound characterized by its unique molecular structure. This compound is part of the furanmethanol family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the pyrrolo(2,3-b)pyridinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry (2S-cis) is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- is studied for its potential biological activity. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.
Medicine
In medicine, this compound’s derivatives are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanmethanol: A simpler analog without the pyrrolo(2,3-b)pyridinyl group.
Tetrahydrofuran: A related compound with a similar furan ring structure but lacking the methanol and pyrrolo(2,3-b)pyridinyl groups.
Pyrrolo(2,3-b)pyridine: A compound that shares the pyrrolo(2,3-b)pyridinyl group but lacks the furanmethanol moiety.
Uniqueness
What sets 2-Furanmethanol, tetrahydro-5-(1H-pyrrolo(2,3-b)pyridin-1-yl)-, (2S-cis)- apart is its combined structural features, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
134440-24-7 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
[(2S,5R)-5-pyrrolo[2,3-b]pyridin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c15-8-10-3-4-11(16-10)14-7-5-9-2-1-6-13-12(9)14/h1-2,5-7,10-11,15H,3-4,8H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
FFDDZAYIVBLJBK-WDEREUQCSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=CC=C3 |
Kanonische SMILES |
C1CC(OC1CO)N2C=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



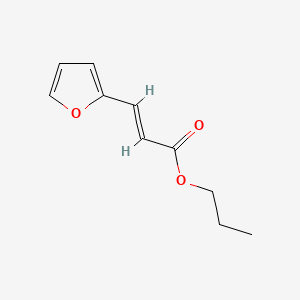
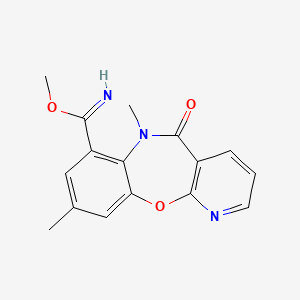
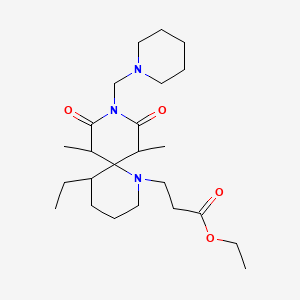
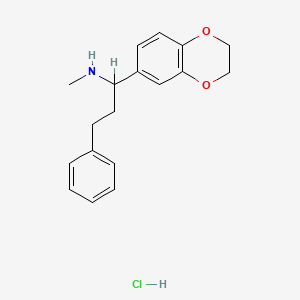
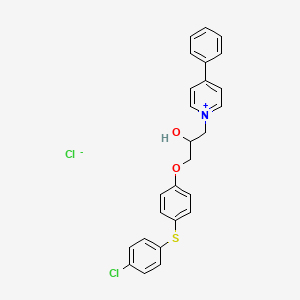

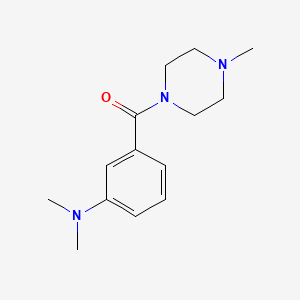
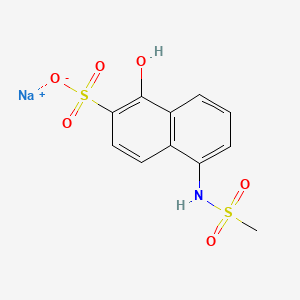
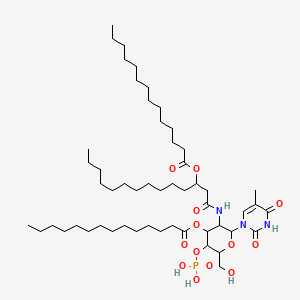
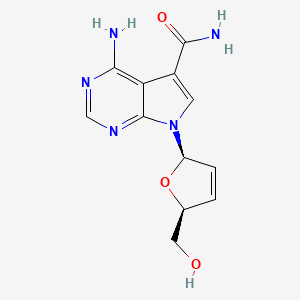

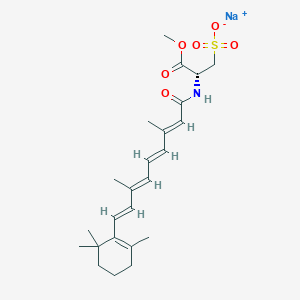
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
